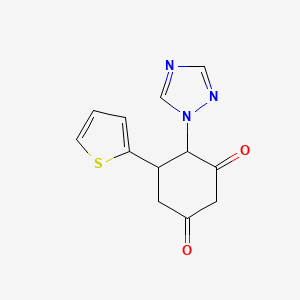

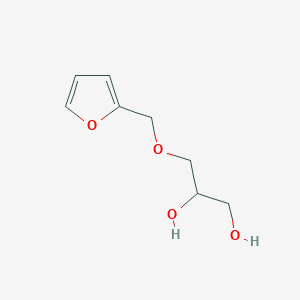

![molecular formula C22H15N3O3S2 B2539063 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 923441-82-1](/img/structure/B2539063.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that likely exhibits a complex molecular structure with potential biological activities. While the specific compound is not directly mentioned in the provided papers, related benzothiazole and benzamide derivatives have been synthesized and studied for various properties and activities, including cytotoxicity, antifungal, and anti-inflammatory effects, as well as their ability to form supramolecular structures.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of potassium thiocyanate, benzoyl chloride, and amino derivatives followed by oxidation with copper(II) chloride to produce thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes . Other methods include base-catalyzed cyclization with bromine , copper-catalyzed intramolecular cyclization , and oxidative C–H functionalization using hypervalent iodine . These methods highlight the versatility in synthesizing benzamide derivatives with potential relevance to the target compound.

Molecular Structure Analysis

X-ray single-crystal diffraction is a common technique used to determine the crystal structures of these compounds, revealing bond lengths, angles, and dihedral angles . For instance, the crystal structure of a pyrazole derivative showed a twisted conformation between the pyrazole and thiophene rings . Similarly, the molecular conformations of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were analyzed, showing different modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents and the nature of the functional groups. For example, the introduction of methyl functionality and S=O interactions in N-(thiazol-2-yl)benzamide derivatives affected their gelation behavior . The oxidative C–H functionalization strategy to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines is another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized using various spectroscopic techniques, including IR, NMR, and MS . These compounds exhibit different behaviors, such as gelation in specific solvents , and their thermal stability can be studied using thermogravimetric analysis . The electronic structures and molecular geometries can be optimized and calculated using computational methods like DFT, providing insights into the structural parameters and potential reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Copper-Catalyzed Intramolecular Cyclization : A study by Wang et al. (2008) demonstrated the synthesis of N-benzothiazol-2-yl-amides using a copper-catalyzed intramolecular cyclization process, indicating a method for constructing complex molecules with potential for varied applications (Wang et al., 2008).

Heterocyclic Synthesis : Research by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles, leading to the creation of various heterocyclic compounds, which could serve as the basis for developing new materials or drugs (Mohareb et al., 2004).

Potential Biological Activities

Anticancer Evaluation : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, hinting at the potential therapeutic uses of such compounds (Ravinaik et al., 2021).

Antimicrobial Agents : Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which exhibited potent antimicrobial activity, suggesting possible applications in addressing bacterial and fungal infections (Bikobo et al., 2017).

Material Science and Supramolecular Chemistry

- Supramolecular Gelators : A study on N-(thiazol-2-yl)benzamide derivatives by Yadav and Ballabh (2020) revealed their gelation behavior towards ethanol/water and methanol/water mixtures, driven by π-π interaction and cyclic N–H⋯N and S⋯O interaction, indicating potential applications in material science and supramolecular chemistry (Yadav & Ballabh, 2020).

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3S2/c26-18-8-9-19(27)25(18)14-5-3-4-13(12-14)20(28)24-21-15(10-11-29-21)22-23-16-6-1-2-7-17(16)30-22/h1-7,10-12H,8-9H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWDIBAMYPBTCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

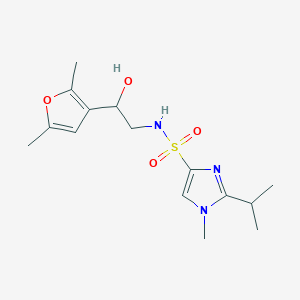

![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)

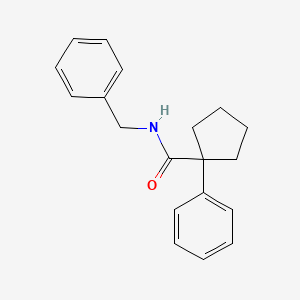

![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)

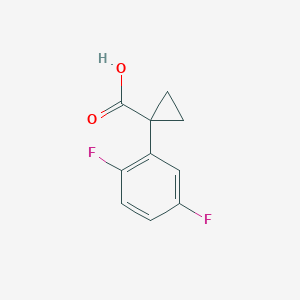

![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)

![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2538998.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)